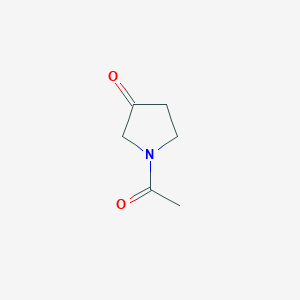

1-Acetylpyrrolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(8)7-3-2-6(9)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDFXHZLODLGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618570 | |

| Record name | 1-Acetylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-58-3 | |

| Record name | 1-Acetylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylpyrrolidin-3-one: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Acetylpyrrolidin-3-one, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, synthetic utility, and practical applications, offering field-proven insights into its role in the synthesis of complex molecular architectures.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry.[1][2][3][4] Its prevalence in natural products and pharmaceuticals stems from its unique three-dimensional structure, which allows for extensive exploration of pharmacophore space.[1][2][3][4] Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine scaffold provides stereochemical diversity and conformational flexibility, which are critical for achieving high-affinity and selective interactions with biological targets.[1][2][3][4]

This compound (CAS No. 34086-58-3 ) is a particularly useful derivative.[5][6] The presence of a ketone at the 3-position offers a reactive handle for a multitude of chemical transformations, while the acetyl group at the nitrogen modulates the ring's electronic properties and provides a stable, protected amine. This combination makes it an ideal starting material for constructing more elaborate substituted pyrrolidines, which are integral to a wide range of bioactive compounds.[1][7]

Core Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 34086-58-3 | [5][6] |

| Molecular Formula | C₆H₉NO₂ | [8] |

| Molecular Weight | 127.14 g/mol | [8] |

| Boiling Point | 120-123 °C (at 0.55 Torr) | [5] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -0.92 ± 0.20 (Predicted) | [5] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Spectroscopic Profile: A Predictive Analysis

While specific spectra should always be acquired for experimental batches, the expected spectroscopic characteristics provide a baseline for structural verification.[9][10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group (a singlet around 2.1 ppm), and complex multiplets for the four methylene protons on the pyrrolidine ring. The protons adjacent to the carbonyl group (C2 and C4) will be shifted downfield compared to those at C5.

-

¹³C NMR: The carbon NMR would feature a signal for the ketone carbonyl carbon (around 205-215 ppm), the amide carbonyl carbon (around 170 ppm), the acetyl methyl carbon (around 22 ppm), and three distinct signals for the methylene carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Two prominent carbonyl stretching bands are expected: one for the ketone (around 1740-1760 cm⁻¹) and another for the N-acetyl amide (around 1650-1670 cm⁻¹).[12]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z = 127. Key fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the pyrrolidine ring.[10]

Synthetic Utility and Reaction Mechanisms

The true value of this compound lies in its versatility as a synthetic intermediate. The ketone functionality is a gateway to a wide array of chemical modifications.

Key Transformation: Reductive Amination

One of the most powerful applications of this molecule is in reductive amination, a robust method for forming C-N bonds.[7] This reaction allows for the introduction of diverse substituents at the 3-position of the pyrrolidine ring, a common strategy in library synthesis for drug discovery.

The causality behind this choice of reaction is twofold:

-

High Efficiency: Reductive amination is a high-yielding and reliable transformation.

-

Diversity-Oriented: It allows for the coupling of the pyrrolidine core with a vast library of primary and secondary amines, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[1]

Below is a detailed, self-validating protocol for a typical reductive amination.

Experimental Protocol: Synthesis of 1-Acetyl-3-(benzylamino)pyrrolidine

Objective: To demonstrate the synthetic utility of this compound via a standard reductive amination protocol.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

-

Imine Formation: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid catalyzes the formation of the intermediate iminium ion, which is critical for the subsequent reduction. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. NaBH(OAc)₃ is chosen as the reducing agent because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the in-situ formed iminium ion. This selectivity is a key aspect of a self-validating protocol, minimizing side reactions.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. This neutralizes the acetic acid and hydrolyzes any remaining reducing agent. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Characterization: Purify the resulting crude product by column chromatography on silica gel to yield the desired 1-Acetyl-3-(benzylamino)pyrrolidine. Confirm the structure using NMR and Mass Spectrometry.

Workflow Visualization

The logical flow of the reductive amination protocol is illustrated below.

Caption: Reductive amination workflow for this compound.

Safety and Handling

As a matter of professional practice, a specific Safety Data Sheet (SDS) must always be consulted before handling any chemical. For this compound and related heterocyclic compounds, the following general precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13][14][15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[14][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[5]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and organic synthesis. Its defined structure, coupled with the reactive ketone handle, provides a reliable and versatile platform for building molecular complexity. By understanding its properties and mastering its application in key transformations like reductive amination, researchers can significantly accelerate their discovery programs, leveraging the proven power of the pyrrolidine scaffold to develop the next generation of therapeutic agents.

References

- 1-Acetyl-pyrrolidin-3-one CAS#: 34086-58-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJd1CHBl9mrn-jW6S3BOWo2ErUsSwanOBer4nEzGWBn1G0AIYQk3t5C9YVxuoP68r4p76gDN7SKWoYxniqIZmc2k4FBsJ_92jJfyjfLn6rLdKKw78pnyGR2G1wE758wnEPYldEjvzsXAYSBdswi2n_Qhtj9xLX9ycqoecQRTw8CwNv]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE_P2K8o1glKeK3NMor2NdZvOPPL6Fu6ZcvX2pD8rkDYDK8lw-Rz-VB9nq7B0FLtWhjSgpJazGRJ6GNCeihj_D1D7cNra4VvDlkxUUtt0ItYBSG3G17WrwtGw2cIFOKQ9dEh_PRxa-rjttP-sBozMwb3kgR9eZMvrl1Vpj3HyRB3fxR7ZEPZ5ljSrcsR3Duw8z]

- (R)-1-Acetyl-3-pyrrolidinol - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw-SscxFRyicjWbAKEPH7FosECVG2rlhQcZPywZZopBibYNR-P0wy9W_USli6qm_-zhWjCj_1_T13KzdWsxeHFkv3Qt7mt_MjvdGJw47CHCFY8R8Ytkmo5iPY8ums2l1XnJgk=]

- 34086-58-3|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5EM7PPSbdpOAHAbaGD2v7UwKHhmRQQEGMvnvGdSVubaKFku-zRrswf9Le2RcmJz_MORmfOteQ2FEZJpYX5tdsLKOmtbiy0z-UT55yr6zRbpgLp2gAniyDpjHJAvQeMxhyVwERNQ15h-NMztM=]

- SAFETY DATA SHEET - Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK6jnQLjhiVVkfW4Ag_b8-OZWXJc4wGLgirtfBydrZW6I1tXIIL5CDpOIzAGH3w5s_ppFjC7ixaI2Nl5WuFpUMfmCTPj26GTUHFODH1HAJqZ4o75uT6017FGCM4UKCw8q7zpz17Dz5HNnI6KVm_gJr1tIB9A==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIIyw2zAGT766595Z8THLf28uX0NhxnVnFZY6RE-MarPcIVT2SPOKe1DmftQTNSO5uJD_bi-MHwd85m5LOp8hv92e88hvZc9hGP9HgHCpnZSwiClxeOW6utMYpXkJucxA6GHJ5vi66oBSluJFLvujATTVax0F2ledWyF2DCqvpV2eyJKjADd4MqiZ7HUssZbu_0LlSLBVLPXYZ2aAWjFl9YyfQp2I5XjQQm2kvv1eEMIsZ2zIUvKu0p48gjoCvJOc9gzxNNJcqWNIYUfXwDdcjoP11Cw==]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3TrQNTt3PwF_BsogppmK4vgLeUZgef8p-pmTQTDuBhQhSBiwDt0_nAvpjtr7aJOu76BgvdzcWPw_rWch_XU6S5oZ-2D3MIx2WiawVAErXTCrVPZtA2lUNOXtXO0nsWo69QoxGNvr6MDYe]

- 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70266]

- Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6) - Cheméo. [URL: https://www.chemeo.com/cid/48-243-7/1-Acetylpyrrolidine]

- SAFETY DATA SHEET - PPG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3bpWBemTieuFE2kw2nz6cpU1YUXnOoCKUzXdo4tqN_Bcg-e9mrw-Fb6RRNu12EVl4UwtFJj1Ax8MFJgri9CzDue71lIEFauGdbzOEiqlOs91SCn-Y-oQEvqytMWujra24K8peUa669E648TNVTqv7YmXAEdLxZq7y_rsrLzwsifa9pBQO2K3g_e1AOrzHK3Mtiz4XSfHr0XCC7cBIXjEjsCEeZBp2mI_koW77v-HXX985wHagRl9Vj48oLO8jm0VaiKOviPD9shRNAsi9b57hbUM7KrvRtBz3r7HWjUlcKNtQmM3pokHP1FMf4obdcZ9FNNPf-xrolg==]

- (3R)-1-Acetylpyrrolidine-3-carboxylic acid | C7H11NO3 | CID 68220896 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68220896]

- Synthesis and structural determination of pyrrolidine-2,3-dione derivatives - ResearchGate. [URL: https://www.researchgate.net/publication/343276662_Synthesis_and_structural_determination_of_pyrrolidine-23-dione_derivatives_from_4-acetyl-3-hydroxy-5-phenyl-1-3-nitrophenyl-3-pyrroline-2-one]

- (R)-1-Acetyl-3-pyrrolidinol | C6H11NO2 | CID 10486876 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10486876]

- N-Acetylpyrrolidone - Cheméo. [URL: https://www.chemeo.com/cid/68-406-6/N-Acetylpyrrolidone.pdf]

- 3-(N-Acetyl-N-ethylamino)pyrrolidine, 98% Purity - CP Lab Safety. [URL: https://www.cplabsafety.com/3-n-acetyl-n-ethylamino-pyrrolidine-98-purity-c8h16n2o-1-gram.html]

- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination - ResearchGate. [URL: https://www.researchgate.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - ResearchGate. [URL: https://www.researchgate.net/publication/353770383_Pyrrolidine_in_Drug_Discovery_A_Versatile_Scaffold_for_Novel_Biologically_Active_Compounds]

- Pyrrolidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrrolidine]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Springer. [URL: https://link.springer.com/article/10.1007/s41061-021-00347-5]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [URL: https://www.youtube.

- Spectroscopy Methods of structure determination - SlidePlayer. [URL: https://slideplayer.com/slide/5849870/]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pyrrolidine-in-Drug-Discovery%3A-A-Versatile-Scaffold-Petri-Raimondi/427042a159937a85d38115649987483664d975d1]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34373963/]

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) - YouTube. [URL: https://www.youtube.

- Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [URL: https://www.researchgate.net/publication/372778842_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]

- Pyrrolidin-3-one | C4H7NO | CID 233208 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/233208]

- The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d - ResearchGate. [URL: https://www.researchgate.net/figure/The-NOE-correlations-of-the-signals-in-1-H-NMR-spectra-of-compounds-4b-4d_fig2_260039233]

- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. [URL: https://www.youtube.

- A one-pot preparation of 1,3-disubstituted azetidines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17345866/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Acetyl-pyrrolidin-3-one CAS#: 34086-58-3 [m.chemicalbook.com]

- 6. 34086-58-3|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Acetylpyrrolidin-3-one: A Versatile Heterocyclic Building Block

Abstract

The five-membered pyrrolidine ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecular designs. This guide provides a comprehensive technical overview of 1-Acetylpyrrolidin-3-one, a key derivative of this scaffold. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization, highlighting its significance as a versatile intermediate for drug discovery and development professionals. By exploring the causality behind its utility, this document serves as a practical resource for researchers aiming to leverage this valuable building block in their synthetic endeavors.

Chemical Identity and Structure

This compound is a derivative of pyrrolidine, a five-membered saturated nitrogen heterocycle.[2][3] The structure is characterized by an acetyl group attached to the nitrogen atom (position 1) and a ketone functional group at position 3 of the pyrrolidine ring.

-

IUPAC Name: this compound

-

Synonyms: 1-Acetyl-3-pyrrolidinone

-

Molecular Weight: 127.14 g/mol [5]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its suitability for specific applications, including reaction conditions and formulation development. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Boiling Point | 120-123 °C (at 0.55 Torr) | [4] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -0.92 ± 0.20 (Predicted) | [4] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [4][5] |

| SMILES | O=C1CN(C(C)=O)CC1 | [5] |

Expert Insight: The specified storage conditions—under an inert atmosphere at refrigerated temperatures—are crucial for preventing degradation.[4][5] The amide and ketone functionalities can be susceptible to hydrolysis and other reactions upon exposure to moisture and elevated temperatures. Adherence to these conditions ensures the long-term integrity and purity of the compound for reproducible experimental outcomes.

Synthesis and Spectroscopic Characterization

Synthetic Approach

The synthesis of substituted pyrrolidines is a well-explored area in organic chemistry, often involving multicomponent reactions or cycloadditions to construct the five-membered ring.[7][8] A common and direct method for preparing this compound involves the N-acetylation of a pyrrolidin-3-one precursor.

General Synthetic Workflow:

-

Precursor Selection: The synthesis would typically start with a commercially available or synthesized pyrrolidin-3-one salt (e.g., hydrochloride).

-

Basification: The pyrrolidin-3-one salt is treated with a suitable base (e.g., triethylamine, sodium bicarbonate) to generate the free amine.

-

N-Acetylation: The free amine is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The reaction is often performed at reduced temperatures (e.g., 0°C) to control exothermicity.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove salts and unreacted reagents. The crude product is then purified, typically by column chromatography or distillation under reduced pressure, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization Protocol

Structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Resonances corresponding to the acetyl methyl group (singlet, ~2.1 ppm), and distinct signals for the four methylene protons on the pyrrolidine ring, which will show complex splitting patterns due to their diastereotopic nature and coupling to each other.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is typically required due to the low natural abundance of ¹³C.[9]

-

Expected Signals: Resonances for the ketone carbonyl (~205-215 ppm), the amide carbonyl (~168-172 ppm), the acetyl methyl carbon (~22 ppm), and the four distinct methylene carbons of the pyrrolidine ring.

-

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), followed by phase and baseline correction.[9] Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in the ¹³C spectrum should correspond to the six unique carbon atoms in the molecule, while the integration and splitting patterns in the ¹H spectrum must be consistent with the proposed structure. Further confirmation can be achieved using mass spectrometry to verify the molecular weight.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, valued for its three-dimensional character which allows for effective exploration of biological target binding pockets.[2]

A Versatile Chemical Intermediate

This compound is not typically an active pharmaceutical ingredient itself but serves as a highly valuable intermediate. Its bifunctional nature—possessing both a ketone and a stable amide—provides two distinct points for chemical elaboration.

-

Ketone Moiety: The ketone at the 3-position is a versatile functional handle. It can undergo a wide range of transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities, a key step in building libraries of potential drug candidates.[7]

-

Wittig Reactions: To form carbon-carbon double bonds.

-

Aldol Condensations: To create more complex carbon skeletons.

-

-

N-Acetyl Group: The acetyl group provides a stable amide linkage, protecting the nitrogen and influencing the ring's conformation. While stable, it can be hydrolyzed under harsh conditions if necessary to allow for further functionalization at the nitrogen atom.

Caption: Role as a versatile intermediate for diverse chemical transformations.

Relevance in Drug Discovery

The pyrrolidine core is present in numerous therapeutic agents across various disease areas.[1] For instance, derivatives of the related pyrrolidine-2,3-dione scaffold have been identified as novel inhibitors of PBP3 in P. aeruginosa, highlighting the potential of this class of compounds in developing new antibacterial agents.[10] Furthermore, the 3-aminopyrrolidine scaffold has been explored for the discovery of dual inhibitors of Abl and PI3K kinases in cancer therapy.[11]

The utility of this compound lies in its ability to provide rapid access to analogs of these and other biologically active pyrrolidine-containing molecules. By modifying the 3-position, researchers can systematically investigate structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents more than just a chemical compound; it is an enabling tool for innovation in drug discovery and chemical biology. Its well-defined structure, coupled with the strategic placement of reactive functional groups, makes it an ideal starting point for the synthesis of complex molecular architectures. This guide has provided a technical framework for understanding its properties, synthesis, and application. For researchers and scientists, a thorough grasp of such foundational building blocks is essential for the rational design and efficient execution of synthetic campaigns aimed at discovering the next generation of therapeutic agents.

References

-

PubChem. (n.d.). (R)-1-Acetyl-3-pyrrolidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-1-Acetylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine, 1-acetyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, 1-acetyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(N-Acetyl-N-ethylamino)pyrrolidine, 98% Purity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved from [Link]

-

Cheméo. (n.d.). N-Acetylpyrrolidone. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2014). The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

National Institutes of Health. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2018). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. 1-Acetyl-pyrrolidin-3-one CAS#: 34086-58-3 [chemicalbook.com]

- 5. 34086-58-3|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Acetylpyrrolidin-3-one

Abstract

1-Acetylpyrrolidin-3-one is a crucial heterocyclic building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Its pyrrolidinone core is a privileged scaffold in medicinal chemistry, making efficient and scalable synthetic access to this intermediate highly valuable. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed, field-tested protocols, and present a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial needs. The discussion emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the synthetic processes.

Introduction: The Significance of this compound

The pyrrolidine ring is a fundamental structural motif found in numerous natural products, alkaloids, and synthetic drugs, exhibiting a wide range of biological activities.[1] The introduction of a carbonyl group at the 3-position and an acetyl group on the nitrogen atom creates this compound, a versatile intermediate. The ketone functionality allows for a variety of subsequent chemical transformations, such as nucleophilic additions, reductive aminations, and alpha-functionalization, while the N-acetyl group provides a stable, neutral protecting group that can be removed under specific conditions if necessary. This combination of features makes it an attractive starting point for constructing more complex molecular architectures, particularly in the development of novel therapeutics.

Retrosynthetic Analysis: Conceptual Pathways to the Target

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule to identify potential starting materials and key bond formations.

Figure 1: Retrosynthetic analysis of this compound.

Two primary disconnection strategies emerge:

-

Functional Group Interconversion (Oxidation): The most direct route involves the oxidation of the corresponding secondary alcohol, 1-Acetylpyrrolidin-3-ol. This precursor is often commercially available or can be readily synthesized.

-

Intramolecular Cyclization: Building the pyrrolidine ring from an acyclic precursor. This typically involves a Dieckmann-type condensation or other intramolecular cyclization reactions of a suitably substituted amino acid or ester derivative.[1]

This guide will focus on the most practical and widely employed of these strategies: the oxidation of 1-Acetylpyrrolidin-3-ol.

Synthesis via Oxidation of 1-Acetylpyrrolidin-3-ol

This is arguably the most common and efficient laboratory-scale synthesis. The strategy is straightforward: acetylation of a commercially available 3-hydroxypyrrolidine derivative followed by oxidation of the secondary alcohol to the ketone.

Overall Reaction Scheme

Figure 2: Two-step synthesis from 3-Hydroxypyrrolidine.

Step 1: N-Acetylation of 3-Hydroxypyrrolidine

The initial step involves the acylation of the secondary amine of 3-hydroxypyrrolidine. Acetic anhydride is a common and effective acetylating agent. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the acetic acid byproduct.

-

Expert Insight: The choice of base and solvent can be critical. While triethylamine in a solvent like dichloromethane (DCM) is standard, using pyridine as both base and solvent can also be effective, though workup can be more challenging due to pyridine's water solubility. The reaction is typically exothermic and should be cooled initially.

Step 2: Oxidation of 1-Acetylpyrrolidin-3-ol

The oxidation of the secondary alcohol to a ketone is the key transformation. Several methods are available, but activated DMSO oxidations, like the Swern oxidation, are particularly well-suited due to their mild conditions and high yields.[2][3][4]

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[2][3] It is renowned for its mild conditions, which avoid over-oxidation and are compatible with a wide range of functional groups.[4][5]

Mechanism of Swern Oxidation:

-

Activation of DMSO: At low temperatures (typically -78 °C), DMSO reacts with oxalyl chloride to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate, which then decomposes to the electrophilic chloro(dimethyl)sulfonium ion.[2][3]

-

Formation of Alkoxysulfonium Salt: The alcohol (1-Acetylpyrrolidin-3-ol) attacks the electrophilic sulfur atom, displacing the chloride ion to form a key alkoxysulfonium salt intermediate.[2]

-

Ylide Formation and Elimination: Triethylamine deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[2][3]

Figure 3: Workflow of the Swern Oxidation.

Detailed Experimental Protocol (Swern Oxidation):

Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide and foul-smelling dimethyl sulfide.[2] All glassware must be rigorously dried.

-

Activator Formation: In a three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 1-Acetylpyrrolidin-3-ol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield pure this compound.

-

Trustworthiness Insight: The key to a successful Swern oxidation is strict temperature control.[4] Allowing the reaction to warm prematurely can lead to the formation of side products.[5] The malodorous dimethyl sulfide byproduct can be neutralized in waste and glassware by rinsing with a bleach solution.[2]

Alternative Synthetic Approaches

While the oxidation of the corresponding alcohol is most common, other methods have been reported, primarily based on ring construction.

Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester.[1] This approach can be adapted to synthesize the pyrrolidinone ring system. For instance, a Michael addition of an amine like ethyl glycinate to an acrylate, followed by N-acetylation and subsequent Dieckmann cyclization, can furnish the core structure.[1] This route is more convergent but involves more steps and can be lower yielding than the oxidation pathway.

Figure 4: Conceptual Dieckmann Condensation Pathway.

Comparative Analysis of Synthesis Routes

| Parameter | Oxidation (Swern) | Dieckmann Condensation |

| Starting Materials | 1-Acetylpyrrolidin-3-ol | Glycine & Acrylate Derivatives |

| Number of Steps | 1-2 (from hydroxypyrrolidine) | 3-4 |

| Typical Yield | High (often >85%) | Moderate |

| Scalability | Good, but requires low temp | Moderate, avoids cryogenics |

| Key Conditions | Cryogenic (-78 °C) | Strong base (e.g., NaOEt) |

| Safety/Handling | Toxic/odorous byproducts | Flammable solvents/strong base |

| Substrate Scope | Broad, very mild conditions[4] | More limited |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the oxidation of its precursor, 1-Acetylpyrrolidin-3-ol. Among the available oxidation methods, the Swern oxidation stands out for its mild reaction conditions, broad functional group tolerance, and consistently high yields, making it the preferred choice for laboratory-scale synthesis. While ring-closing strategies like the Dieckmann condensation offer an alternative, they are generally more complex and less efficient. For researchers and drug development professionals requiring access to this valuable building block, the two-step acetylation/oxidation sequence from 3-hydroxypyrrolidine represents the most practical and authoritative pathway.

References

-

J. Heterocyclic Chem., 45, 1549 (2008). Synthesis and Reactions of 3-Pyrrolidinones. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Reaction Repo. Oxidation with Oxalyl chloride. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Drugs.com. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Acetylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered pyrrolidinone ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules.[1][2] The pyrrolidinone core, a privileged structure in pharmaceutical development, often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[3] Understanding the fundamental physicochemical properties of this compound is therefore crucial for its effective utilization as a building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its key physicochemical parameters, methods for their determination, and the compound's relevance in the pharmaceutical landscape.

Molecular and Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design and development. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup to analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | [4] |

| Molecular Weight | 127.14 g/mol | [4] |

| CAS Number | 34086-58-3 | [5][6][7] |

| Boiling Point | 120-123 °C (at 0.55 Torr) | [5] |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | -0.92 ± 0.20 | [5] |

Melting Point

The melting point of a solid is a critical indicator of its purity. For crystalline solids, a sharp melting range is indicative of high purity, while impurities tend to depress and broaden the melting range.

As of the latest available data, a specific experimental melting point for this compound has not been reported in the cited literature. The compound is often described by its boiling point at reduced pressure, suggesting it may be a liquid or a low-melting solid at room temperature.

Solubility Profile

Solubility is a paramount property for any compound intended for biological application. It dictates the compound's behavior in various biological milieu and is a key factor in formulation development. A comprehensive solubility profile in a range of solvents is essential.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

While specific, high-resolution spectra for this compound are not available in the searched results, a predicted spectrum can be inferred based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group, and the methylene and methine protons of the pyrrolidinone ring. The chemical shifts and coupling patterns of the ring protons would provide information about their connectivity and stereochemical relationships.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (ketone and amide), the acetyl methyl carbon, and the three carbons of the pyrrolidinone ring. The chemical shifts of these carbons are indicative of their electronic environment.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ketone and amide carbonyl groups.

-

C=O (Ketone): A strong absorption band is expected in the region of 1750-1680 cm⁻¹.[12]

-

C=O (Amide): Another strong absorption band should appear in the range of 1690-1630 cm⁻¹.[12]

-

C-N Stretch: A band corresponding to the C-N bond stretching is also anticipated.

-

C-H Stretch: Absorptions for the aliphatic C-H bonds will be present in the 2950-2850 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (127.14 g/mol ). The fragmentation pattern will be influenced by the presence of the acetyl group and the pyrrolidinone ring, with characteristic losses of fragments such as the acetyl group or parts of the ring system.[13][14][15]

Experimental Protocols

The following section outlines standardized, self-validating protocols for the determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a solid compound.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Purity Assessment: A narrow melting range (0.5-1 °C) is indicative of a pure compound.[5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent, as outlined in OECD Guideline 105.[16][17][18]

Protocol:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, dichloromethane) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as HPLC-UV or a calibrated spectroscopic method.

-

Result Expression: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol:

-

Sample Weighing: Accurately weigh a sufficient amount of this compound (typically 5-20 mg for ¹H NMR, and more for ¹³C NMR).

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in the deuterated solvent (typically 0.6-0.7 mL) in a clean, dry vial.

-

Transfer: Transfer the solution to a clean NMR tube.

-

Homogenization: Gently mix the solution within the NMR tube to ensure homogeneity.

-

Analysis: The sample is now ready for analysis in the NMR spectrometer.

Applications in Drug Discovery and Development

The pyrrolidinone ring is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][19] These structures often serve as key pharmacophoric elements or as versatile scaffolds for the synthesis of more complex molecules. This compound, with its reactive ketone functionality and the stable amide bond, is a valuable intermediate for the synthesis of a diverse range of pyrrolidine derivatives.[20]

The introduction of the pyrrolidinone moiety can enhance the pharmacological profile of a drug candidate by:

-

Improving Aqueous Solubility: The polar nature of the lactam can increase water solubility, which is often a limiting factor for oral bioavailability.

-

Modulating Lipophilicity: The overall lipophilicity of a molecule can be fine-tuned by modifications on the pyrrolidinone ring, impacting its permeability across biological membranes.

-

Providing a Rigid Scaffold: The five-membered ring provides a degree of conformational rigidity, which can be advantageous for optimizing binding to a biological target.[21]

-

Introducing a Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.

Derivatives of pyrrolidinone have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[3][19]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17][21]

-

Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential vapors.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[16][22] For long-term storage, refrigeration under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for drug discovery and development, owing to the desirable properties conferred by the pyrrolidinone scaffold. This guide has provided a detailed overview of its key physicochemical properties and established protocols for their determination. A comprehensive understanding and application of this knowledge are essential for the successful design and synthesis of novel and effective therapeutic agents. Further experimental investigation into the specific melting point and solubility of this compound would be beneficial for its broader application in the scientific community.

References

- OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No.

-

Mettler-Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.

- El-Kashef, H., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry.

- Sviridenko, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- Key Organics. (2017).

- Sci-Hub. (2024).

- Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.

- DEA. (n.d.).

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. [Diagram]. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.

-

Ivy Fine Chemicals. (n.d.). 1-Acetyl-pyrrolidin-3-one [CAS: 34086-58-3]. Retrieved from [Link]

-

ChemSrc. (2025). 1-Acetyl-pyrrolidin-3-one. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Scribd. (n.d.). 1h NMR. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). [Diagram]. Retrieved from [Link]

- DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- ResearchGate. (2020).

- West Virginia University. (2020).

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. [Diagram]. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-aminopropyl)-2-pyrrolidinone - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Acetyl-pyrrolidin-3-one CAS#: 34086-58-3 [m.chemicalbook.com]

- 6. ivychem.com [ivychem.com]

- 7. 34086-58-3;1-乙酰基-吡咯烷-3-酮;1-Acetyl-pyrrolidin-3-one - ChemicalBook [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. compoundchem.com [compoundchem.com]

- 12. whitman.edu [whitman.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. buyat.ppg.com [buyat.ppg.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. keyorganics.net [keyorganics.net]

Introduction: The Pyrrolidinone Core as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrrolidinone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties—including polarity, hydrogen bonding capacity, and conformational flexibility—have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[1] This versatility has led to the development of a vast library of pyrrolidinone derivatives exhibiting a remarkable breadth of biological activities.[3][4][5] These compounds have been successfully developed into therapeutic agents for a wide array of conditions, spanning neurology, oncology, and infectious diseases.[1][6]

This guide provides a comprehensive technical overview of the principal biological activities of pyrrolidinone derivatives. It is designed to serve as a valuable resource for professionals in drug discovery and development, offering insights into the mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate these activities. We will explore the causality behind experimental choices and present methodologies as self-validating systems, grounding all claims in authoritative scientific literature.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyrrolidinone scaffold is a prominent feature in a multitude of compounds designed to combat cancer.[7] Their derivatives have been shown to interfere with various oncogenic pathways through diverse mechanisms, making them a fertile ground for the development of novel antineoplastic agents.[4][5]

Mechanisms of Anticancer Action

The anticancer efficacy of pyrrolidinone derivatives stems from their ability to interact with a range of molecular targets critical for tumor growth and survival.

-

Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes that are overactive in cancer cells. This includes kinases, which are crucial for cell signaling pathways controlling proliferation, and histone deacetylases (HDACs), which regulate gene expression.[2][8] For instance, certain spiro[pyrrolidine-3,3′-oxindoles] have demonstrated dual inhibitory activity against HDAC2 and prohibitin 2 (PHB2), enzymes implicated in breast cancer.[2] Other derivatives act as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme that promotes tumor growth by elevating levels of free fatty acids and oncogenic signaling lipids.[9]

-

Tubulin Polymerization Inhibition: Similar to established chemotherapeutics, some pyrrolidinone derivatives can disrupt the dynamics of microtubule assembly. The 3,4,5-trimethoxyphenyl (TMP) moiety, when incorporated into a pyrrolidinone structure, is critical for maintaining the proper conformation to interact with tubulin, leading to cell cycle arrest and apoptosis.[10]

-

Receptor Modulation: Aminopyrrolidine derivatives have been shown to target key cancer biomarkers such as the epidermal growth factor receptor (EGFR), a critical regulator of cell growth and proliferation.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrrolidinone derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Target Cancer Cell Line | Activity Metric (IC₅₀ or %GI) | Reference |

| Benzoxazole-Pyrrolidinone | Compound 19 (4-NO₂ derivative) | CNS Cancer (SNB-75) | 35.49% Growth Inhibition | [9] |

| Benzoxazole-Pyrrolidinone | Compound 20 (4-SO₂NH₂ derivative) | CNS Cancer (SNB-75) | 31.88% Growth Inhibition | [9] |

| Oxadiazole-Pyrrolidinone | 1,3,4-oxadiazolethione derivative | Lung Cancer (A549) | Reduced viability to 28.0% | [10] |

| Triazole-Pyrrolidinone | 4-aminotriazolethione derivative | Lung Cancer (A549) | Reduced viability to 29.6% | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indirect measure of cell viability and cytotoxicity.[12][13] It is a widely used preliminary screen for anticancer activity.[8][14] The assay's principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to purple, insoluble formazan crystals by mitochondrial dehydrogenase enzymes in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13][15]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[13]

Visualization: MTT Assay Workflow

Caption: Workflow for assessing anticancer activity using the MTT assay.

Neuroprotective and Nootropic Activity: Modulating Central Nervous System Function

Pyrrolidinone derivatives have a long history in the field of neuroscience, beginning with the development of piracetam and the coining of the term "nootropic" to describe cognitive enhancement.[16] This class of compounds has since expanded to include potent neuroprotective and anticonvulsant agents.[1]

Mechanisms of Neuroprotective Action

The neuropharmacological effects of pyrrolidinones are multifaceted, targeting key aspects of neuronal function and survival.

-

Cholinergic System Modulation: A primary strategy for treating cognitive deficits, such as those in Alzheimer's disease, is to enhance cholinergic neurotransmission.[17] Certain pyrrolidinone derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft.[18] This action, combined with antioxidant effects (e.g., reducing lipid peroxidation and increasing levels of glutathione), contributes to their neuroprotective profile.[18]

-

Ion Channel Blockade: In conditions like ischemic stroke, excessive neuronal depolarization leads to excitotoxicity and cell death.[19] Novel pyrrolidinone derivatives have been developed as potent sodium channel blockers, which can prevent this harmful cascade and exhibit significant neuroprotective activity in animal models of stroke.[20]

-

Synaptic Vesicle Protein Binding: The anticonvulsant levetiracetam, a prominent pyrrolidinone derivative, has a unique mechanism of action involving binding to the synaptic vesicle protein 2A (SV2A).[1] This interaction is believed to modulate neurotransmitter release, contributing to its broad-spectrum antiepileptic efficacy.

Experimental Protocol: In Vivo Neuroprotection Assessment (Scopolamine-Induced Amnesia Model)

This model is a well-established method for screening compounds for potential cognitive-enhancing and neuroprotective effects.[18] Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory that mimic aspects of Alzheimer's disease.[17][18]

Step-by-Step Methodology:

-

Animal Acclimatization: House mice or rats under standard laboratory conditions for at least one week before the experiment to acclimate them to the environment.

-

Drug Administration: Administer the test pyrrolidinone derivative (or vehicle control) orally or via intraperitoneal (IP) injection for a predetermined period (e.g., 7-14 days). A positive control, such as donepezil, should be included.[18]

-

Induction of Amnesia: On the final day of treatment, approximately 30-60 minutes after the last dose of the test compound, administer scopolamine (e.g., 1 mg/kg, IP) to induce cognitive impairment.

-

Behavioral Testing (Morris Water Maze): About 30 minutes after scopolamine injection, begin the Morris Water Maze test to assess spatial learning and memory.

-

Acquisition Phase: Train the animals to find a hidden platform in a circular pool of opaque water over several trials for 4-5 consecutive days. Record the escape latency (time to find the platform).

-

Probe Trial: On the day after the final acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Biochemical Analysis: Following the behavioral tests, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex). Prepare brain homogenates to measure key biochemical markers:

-

AChE Activity: Measure the activity of acetylcholinesterase to confirm modulation of the cholinergic system.[18]

-

Oxidative Stress Markers: Quantify levels of lipid peroxidation (LPO) and reduced glutathione (GSH), as well as the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[18]

-

-

Data Analysis: Use statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the escape latencies, time in the target quadrant, and biochemical markers between the different treatment groups (vehicle, scopolamine only, scopolamine + test compound, scopolamine + positive control).

Visualization: In Vivo Neuroprotective Assay Workflow

Caption: Workflow for an in vivo neuroprotection study using a scopolamine-induced amnesia model.

Antimicrobial Activity: A Scaffold for New Anti-infectives

With the rise of antimicrobial resistance, there is an urgent need for novel chemical scaffolds to develop new antibiotics.[21] Pyrrolidinone and its derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[5][22][23]

Mechanisms of Antimicrobial Action

Pyrrolidinone derivatives exert their antimicrobial effects through several mechanisms:

-

Biofilm Disruption: Bacterial biofilms are notoriously resistant to conventional antibiotics. Certain pyrrolidinone-2,3-diones have demonstrated potent anti-biofilm properties, inhibiting and eradicating biofilms of pathogens like Staphylococcus aureus.[24] Some derivatives have been shown to cause a 90% reduction in biofilm growth of P. aeruginosa strains.[25]

-

Enzyme Inhibition: The scaffold can be functionalized to target essential bacterial enzymes. For example, derivatives have been designed to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, showing potency against both Gram-positive and Gram-negative bacteria.[25]

-

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents on the pyrrolidinone ring. The introduction of heterocyclic moieties and strong electron-withdrawing groups (e.g., CF₃) has been shown to be favorable for activity.[25] The azo functional group (N=N) has also been identified as a key pharmacophore for the biological activity in some derivatives.[23]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrrolidinone derivatives against various microorganisms.

| Compound Class | Specific Derivative | Target Microorganism | Activity Metric (MIC in µg/mL) | Reference |

| Pyrrolidine-2,5-dione | Compound 5 | Various Bacteria & Fungi | 32–128 | [23] |

| Azo-Pyrrolidine-2,5-dione | Compound 8 | Various Bacteria & Fungi | 16–256 | [23] |

| Azo-Pyrrolidine-2,5-dione | Compound 8 | Staphylococcus aureus | 16 | [23] |

| Furanone Precursor | Compound 3 | Various Bacteria & Fungi | 64–128 | [23] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27] The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism.[28] This method is highly reproducible and suitable for testing a large number of compounds.[27][28]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrrolidinone derivative in a suitable cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL.

-

Controls: Include several controls on each plate:

-

Growth Control: A well containing only broth and the inoculum (no compound).

-

Sterility Control: A well containing only sterile broth (no inoculum).

-

Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) as a reference standard.[23]

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[28] This can be determined visually or with a plate reader.

-

Validation: The test is considered valid if the growth control shows distinct turbidity and the sterility control remains clear. The MIC of the quality control strain must fall within its acceptable range.[28]

Visualization: Broth Microdilution Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Perspectives

The pyrrolidinone scaffold is undeniably a privileged and versatile core in medicinal chemistry, giving rise to compounds with a wide spectrum of potent biological activities.[1][2][6] From modulating complex neurological pathways to inhibiting the growth of cancer cells and pathogenic microbes, its structural and chemical properties make it an ideal starting point for drug design and development. The continued exploration of structure-activity relationships, particularly through the synthesis of novel derivatives and hybrid molecules, promises to unlock even more potent and selective therapeutic agents.[29][30] Future research will likely focus on leveraging computational modeling to design derivatives with improved target specificity and pharmacokinetic profiles, further solidifying the role of the pyrrolidinone core in addressing unmet medical needs.

References

-

Title: Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis Source: PubMed URL: [Link]

-

Title: Bioassays for anticancer activities Source: PubMed URL: [Link]

-

Title: Antimicrobial Susceptibility Testing Protocols Source: Routledge URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 Source: PubMed URL: [Link]

-

Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Source: ResearchGate URL: [Link]

-

Title: An Overview on Chemistry and Biological Importance of Pyrrolidinone Source: ResearchGate URL: [Link]

-

Title: Pyrrolidone derivatives Source: PubMed URL: [Link]

-

Title: Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review Source: RSC Publishing URL: [Link]

-

Title: Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs Source: MDPI URL: [Link]

-

Title: Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms Source: RSC Publishing URL: [Link]

-

Title: An Overview on Chemistry and Biological Importance of Pyrrolidinone Source: Bentham Science URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists Source: PubMed URL: [Link]

-

Title: Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity Source: PubMed URL: [Link]

-

Title: Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke Source: PubMed URL: [Link]

-

Title: Antimicrobial Susceptibility Testing Protocols Source: Taylor & Francis eBooks URL: [Link]

-

Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL: [Link]

-

Title: Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis Source: ResearchGate URL: [Link]

-

Title: Antimicrobial Susceptibility Testing Protocols Source: NHBS Academic & Professional Books URL: [Link]

-

Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists Source: Maastricht University URL: [Link]

-

Title: Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review Source: PubMed URL: [Link]

-

Title: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review Source: Taylor & Francis Online URL: [Link]

-

Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: oirr.oie.int URL: [Link]

-

Title: (PDF) Bioassays for Anticancer Activities Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs Source: Maastricht University URL: [Link]

-

Title: Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs Source: Preprints.org URL: [Link]

-

Title: Recent advancement in pyrrolidine moiety for the management of cancer: A review Source: ScienceDirect URL: [Link]

-

Title: (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs Source: ResearchGate URL: [Link]

-

Title: Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) Source: Bohrium URL: [Link]

-

Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

-

Title: Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA URL: [Link]

-

Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: Journal of Visualized Experiments URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a Source: SciSpace URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]

-

Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]

-

Title: A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke Source: MDPI URL: [Link]

-

Title: Evaluation Models & Applications of Drug Neurotoxicity Source: Creative Biolabs URL: [Link]

-

Title: Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa Source: Johns Hopkins University URL: [Link]

-

Title: Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase Source: PubMed Central URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01851J [pubs.rsc.org]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]